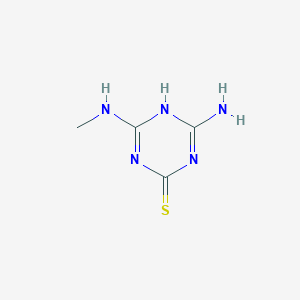
Génistéine 7-O-glucuronide
Vue d'ensemble
Description
Genistein 7-O-glucuronide (G7G) is a metabolite of the isoflavone genistein, which is found in a variety of legumes, such as soybeans. It is a major component of many traditional Chinese medicines, and has been used for centuries for its medicinal properties. G7G has been found to have anti-inflammatory, anti-oxidative, and anti-cancer properties, and is currently being studied for its potential applications in the treatment of a variety of diseases.
Applications De Recherche Scientifique
Activité antioxydante
Des recherches indiquent que les dérivés de la génistéine, tels que la génistéine 7-O-glucuronide, conservent des propriétés antioxydantes. Une étude évaluant la capacité du G7G (acide génistéine 7-O-β-D-glucuronique) à inhiber l'oxydation lipidique médiée par le cuivre des lipoprotéines de basse densité (LDL) a montré que ces métabolites conservaient la capacité de retarder les processus d'oxydation . Cette application est importante pour l'étude des maladies liées au stress oxydatif et le développement de thérapies antioxydantes.
Fertilité et santé reproductive
Des doses cliniquement pertinentes de génistéine ont été trouvées pour affecter le cycle œstral, la différenciation ovarienne et la fertilité chez les modèles animaux . Bien que cette recherche se concentre sur la génistéine elle-même, la compréhension des effets de ses dérivés glucuronides, comme la This compound, pourrait permettre d'élucider plus avant l'impact sur la santé reproductive et les applications thérapeutiques ou préventives potentielles.
Systèmes d'administration de médicaments
L'encapsulation de la génistéine avec des nanoparticules de silice PEGylées a potentialisé ses effets antiprolifératifs et antioxydants sur les cellules cancéreuses du côlon humain en modulant les enzymes antioxydantes endogènes et la production de H2O2, activant à la fois l'apoptose et l'autophagie . Cela suggère que des dérivés comme la This compound pourraient être explorés pour leur potentiel dans les systèmes d'administration de médicaments afin d'améliorer l'efficacité thérapeutique.
Modulation de l'apoptose
La génistéine a été reconnue pour son rôle dans la modulation de l'apoptose, en particulier dans la prise en charge du cancer du sein et de la prostate . Les dérivés tels que la This compound peuvent offrir des informations sur la modulation des voies de l'apoptose, contribuant au développement de stratégies anticancéreuses.
Recherche sur les cellules souches
Le composé parent, la génistéine, a été qualifié de l'un des « cinq grands » produits chimiques ciblant les cellules souches . Des recherches sur la This compound pourraient étendre ces découvertes pour comprendre comment ce dérivé interagit avec les cellules souches, conduisant potentiellement à des percées en thérapie cellulaire.
Mécanisme D'action
Target of Action
Genistein 7-O-glucuronide is a glucoside of Genistein , a highly biologically active isoflavonoid . Genistein is known to inhibit protein-tyrosine kinase and topoisomerase-II activity . It also interacts with nuclear estrogen receptors, altering the transcription of cell-specific genes . These targets play crucial roles in cell growth, cancer progression, and cardiovascular health .
Mode of Action
Genistein 7-O-glucuronide, upon metabolism, releases Genistein , which then interacts with its targets. Genistein inhibits enzymes required for cell growth, potentially blocking cancer cell growth . It also interacts with nuclear estrogen receptors, leading to altered gene transcription . This interaction can decrease cardiovascular risk in postmenopausal women .
Biochemical Pathways
Genistein 7-O-glucuronide is produced via plant metabolism, particularly in the Fabaceae family . It is biosynthesized via the shikimate pathway in plants . When metabolized, it releases Genistein, which then interacts with its targets and affects various biochemical pathways . These pathways include those involved in cell growth, cancer progression, and cardiovascular health .
Pharmacokinetics
Genistein 7-O-glucuronide undergoes metabolism to release Genistein . The main metabolic products observed in human plasma following ingestion were genistein-7-glucuronide, 4′-glucuronide, 7-sulfate, 4′-sulfate, 4′,7-diglucuronide, and 7-glucuronide-4′-sulfate . The glucuronidation of Genistin into Genistein is a key part of its metabolic pathway .
Result of Action
The release of Genistein from Genistein 7-O-glucuronide leads to various molecular and cellular effects. Genistein has been shown to have antioxidant, anti-inflammatory, anticancer, and antidiabetic properties . It has also been found to exert many advantages for women’s health, including the treatment of postmenopausal symptoms, osteoporosis, and many types of cancer .
Action Environment
The action of Genistein 7-O-glucuronide can be influenced by various environmental factors. For instance, the fermentation process can release a larger amount of Genistein from Genistin . .
Orientations Futures
Genistein, the parent compound of Genistein 7-O-glucuronide, has been widely evaluated for its anti-cancer potential . It has been established for its usage in the management of breast, lung, and prostate cancers . Future investigations are needed on the efficacy, safety, and use of nanotechnologies to increase bioavailability and therapeutic efficacy .
Analyse Biochimique
Biochemical Properties
Genistein 7-O-glucuronide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and biomolecules. It is known to inhibit protein-tyrosine kinase and topoisomerase-II, which are crucial for cell signaling and DNA replication . Additionally, genistein 7-O-glucuronide interacts with estrogen receptors, mimicking the effects of estrogen and influencing various estrogen-mediated pathways . These interactions contribute to its antioxidant, anti-inflammatory, and anticancer activities .
Cellular Effects
Genistein 7-O-glucuronide exerts multiple effects on different cell types and cellular processes. It has been shown to induce apoptosis in cancer cells by modulating apoptosis and survival signaling pathways . This compound also affects cell signaling pathways, such as the inhibition of protein-tyrosine kinase, leading to reduced cell proliferation and increased cell death in cancer cells . Furthermore, genistein 7-O-glucuronide influences gene expression and cellular metabolism, contributing to its overall therapeutic potential .
Molecular Mechanism
The molecular mechanism of genistein 7-O-glucuronide involves its binding interactions with various biomolecules. It inhibits protein-tyrosine kinase and topoisomerase-II, leading to the disruption of cell signaling and DNA replication . Additionally, genistein 7-O-glucuronide binds to estrogen receptors, modulating estrogen-mediated pathways and influencing gene expression . These interactions result in the compound’s antioxidant, anti-inflammatory, and anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of genistein 7-O-glucuronide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme conditions . Long-term studies have shown that genistein 7-O-glucuronide maintains its biological activity over extended periods, with consistent effects on cellular function observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of genistein 7-O-glucuronide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, genistein 7-O-glucuronide can exhibit toxic or adverse effects, including hepatotoxicity and reproductive toxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Genistein 7-O-glucuronide is involved in various metabolic pathways, including glucuronidation and sulfation . It interacts with enzymes such as UDP-glucuronosyltransferase and sulfotransferase, which facilitate its conjugation and subsequent excretion . These metabolic pathways play a crucial role in regulating the bioavailability and activity of genistein 7-O-glucuronide in the body .
Transport and Distribution
The transport and distribution of genistein 7-O-glucuronide within cells and tissues involve specific transporters and binding proteins . The compound is transported across cell membranes by organic anion transporters and is distributed to various tissues, including the liver, kidneys, and intestines . This distribution pattern influences the localization and accumulation of genistein 7-O-glucuronide, affecting its overall biological activity .
Subcellular Localization
Genistein 7-O-glucuronide exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation and acetylation, can further regulate its subcellular localization and activity . These targeting signals ensure that genistein 7-O-glucuronide exerts its effects in specific cellular compartments .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O11/c22-9-3-1-8(2-4-9)11-7-30-13-6-10(5-12(23)14(13)15(11)24)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-23,25-27H,(H,28,29)/t16-,17-,18+,19-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVINIISUDEORF-ZFORQUDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60579964 | |
| Record name | 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60579964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38482-81-4 | |
| Record name | 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60579964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



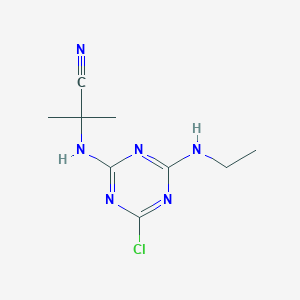
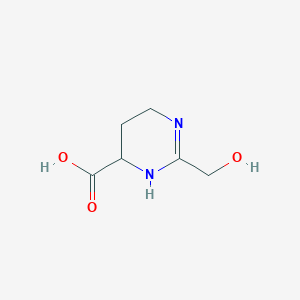
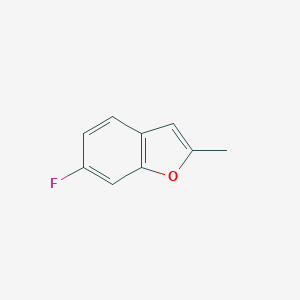

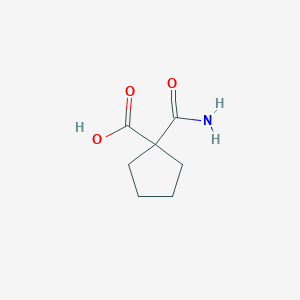

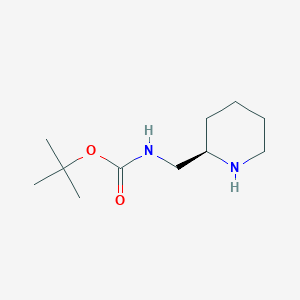
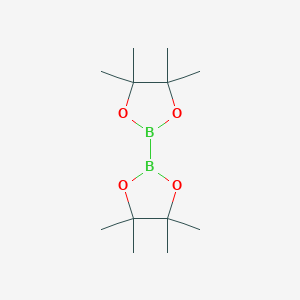
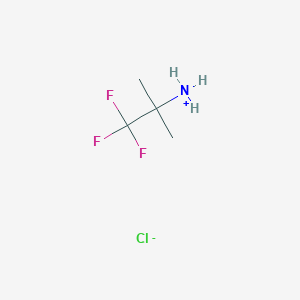
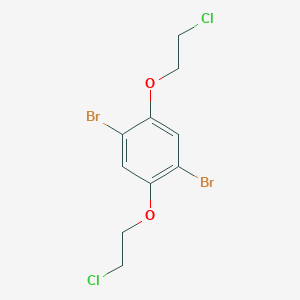

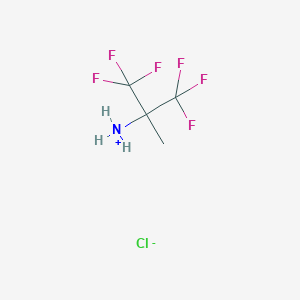
![2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol](/img/structure/B136014.png)
